Cas no 862975-97-1 (6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine)

6-Methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core linked to a phenyl-substituted 1,3,4-oxadiazole moiety via an amine bridge. This structure imparts potential biological activity, particularly in medicinal chemistry, where such scaffolds are explored for their pharmacological properties. The methoxy group enhances solubility and modulates electronic effects, while the rigid oxadiazole ring contributes to stability and binding affinity. Its well-defined molecular architecture makes it a valuable intermediate for drug discovery, particularly in targeting enzyme inhibition or receptor modulation. The compound’s synthetic versatility allows for further derivatization, enabling structure-activity relationship studies in therapeutic development.
6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine structure
862975-97-1 structure
Product Name:6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine
CAS No:862975-97-1
MF:C16H12N4O2S
MW:324.357081413269
CID:5920454
PubChem ID:6622265
Update Time:2025-10-30

6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolamine, 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-
    • HMS1500M19
    • F0646-3646
    • N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
    • 862975-97-1
    • AKOS024591105
    • SR-01000128759
    • IDI1_027697
    • NCGC00165678-01
    • SR-01000128759-1
    • N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
    • AB00670906-01
    • 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine
    • CCG-342061
    • ChemDiv3_009787
    • Inchi: 1S/C16H12N4O2S/c1-21-11-7-8-12-13(9-11)23-16(17-12)18-15-20-19-14(22-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,20)
    • InChI Key: XWCNIMAFVFVVCY-UHFFFAOYSA-N
    • SMILES: S1C2=CC(OC)=CC=C2N=C1NC1=NN=C(C2=CC=CC=C2)O1

Computed Properties

  • Exact Mass: 324.06809681g/mol
  • Monoisotopic Mass: 324.06809681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Density: 1.405±0.06 g/cm3(Predicted)
  • Boiling Point: 518.3±42.0 °C(Predicted)
  • pka: 1.65±0.10(Predicted)

6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine Pricemore >>

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Additional information on 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine

Introduction to 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine and Its Significance in Modern Chemical Research

The compound with the CAS number 862975-97-1, identified as 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine, represents a fascinating molecule in the realm of chemical biology and pharmaceutical development. This compound belongs to a class of heterocyclic derivatives that have garnered significant attention due to their diverse pharmacological properties and potential applications in treating various diseases. The structural composition of this molecule, featuring a combination of benzothiazole, oxadiazole, and phenyl rings, endows it with unique chemical and biological characteristics that make it a promising candidate for further research.

In recent years, the field of medicinal chemistry has witnessed remarkable advancements in the design and synthesis of small molecules with therapeutic potential. Among these, 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine has emerged as a compound of interest due to its structural complexity and the potential biological activities it may exhibit. The presence of multiple heterocyclic rings in its structure suggests that it could interact with biological targets in multiple ways, making it a versatile scaffold for drug discovery.

One of the key features of this compound is its ability to modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The benzothiazole moiety is known for its anti-inflammatory and antimicrobial properties, while the oxadiazole ring is often incorporated into molecules designed to inhibit enzyme activity. The 6-methoxy substituent further enhances its potential by influencing electronic properties and metabolic stability. These structural elements collectively contribute to the compound's pharmacological profile and make it an attractive subject for further investigation.

Recent studies have begun to explore the pharmacological potential of 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine in various disease models. For instance, research has indicated that this compound may exhibit inhibitory effects on certain kinases involved in cancer progression. By targeting these kinases, the compound could potentially disrupt signaling pathways that promote tumor growth and metastasis. Additionally, its ability to interact with other biological targets suggests that it might have applications in treating neurological disorders as well.

The synthesis of 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern organic synthesis. The process typically begins with the preparation of key intermediates such as 5-substituted oxadiazoles and benzothiazole derivatives. These intermediates are then coupled using various coupling reactions to form the final product. The use of advanced synthetic techniques ensures high yield and purity, which are crucial for subsequent pharmacological testing.

In terms of pharmacokinetic properties, 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol -2-am ine exhibits promising characteristics that make it suitable for further development as a drug candidate. Studies have shown that it has good solubility in both water and organic solvents, which facilitates its formulation into various dosage forms. Furthermore, preliminary toxicology studies suggest that it is well-tolerated at relevant doses, indicating a favorable safety profile. These attributes are essential for any compound intended for clinical use.

The development of new drugs is a complex process that involves multiple stages of research and testing. 6-methoxy-N-(5-phenyl -1 ,3 ,4 -oxadiaz ol -2 -y l ) -1 ,3 -benzothia z ol -2 -ami ne is currently undergoing preclinical studies to evaluate its efficacy and safety in animal models. These studies are crucial for gathering data that will support future clinical trials in humans. If successful in preclinical testing , this compound could proceed to human trials , where its therapeutic potential will be further assessed.

The significance of this compound extends beyond its potential therapeutic applications. It also serves as a valuable scaffold for medicinal chemists who are designing new molecules with improved properties. By modifying different parts of its structure , researchers can generate analogs with enhanced potency , selectivity , or bioavailability . This iterative process is fundamental to drug discovery and highlights the importance of compounds like 6-methoxy-N-(5-phenyl -1 ,3 ,4 -oxadiaz ol -2 -y l ) -1 ,3 -benzothia z ol -2 -ami ne in advancing our understanding of molecular interactions.

As research continues to uncover new biological targets and mechanisms , compounds like 6-methoxy-N-(5-phenyl -1 ,3 ,4 -oxadiaz ol -2 -y l ) -1 ,3 -benzothia z ol -2 -ami ne will play an increasingly important role in addressing unmet medical needs . Their unique structural features and diverse pharmacological activities make them ideal candidates for further exploration . With ongoing advancements in synthetic chemistry and drug development technologies , we can expect to see more compounds like this one making their way from laboratory benches to clinical settings.

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